1-(3,5-Difluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one
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Overview
Description
1-(3,5-Difluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenyl ring substituted with two fluorine atoms and a hydroxyl group, along with a dimethylpropanone moiety. Its distinct structure makes it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Difluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one typically involves the reaction of 3,5-difluoro-4-hydroxybenzaldehyde with a suitable ketone precursor under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Difluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
1-(3,5-Difluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3,5-Difluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorine atoms and hydroxyl group play crucial roles in these interactions, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-4-hydroxybenzylidene imidazolinone: A fluorophore used in biochemical studies.
1-(3,5-Difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone: Known for its aldose reductase inhibitory activity.
Uniqueness
1-(3,5-Difluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one stands out due to its unique combination of a phenyl ring with fluorine substitutions and a dimethylpropanone moiety. This structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H12F2O2 |
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Molecular Weight |
214.21 g/mol |
IUPAC Name |
1-(3,5-difluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C11H12F2O2/c1-11(2,3)10(15)6-4-7(12)9(14)8(13)5-6/h4-5,14H,1-3H3 |
InChI Key |
PXQYSNPJKKLBCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC(=C(C(=C1)F)O)F |
Origin of Product |
United States |
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